molecular formula C11H20N4O7 B7908114 L-Arginine alpha-ketoglutarate CAS No. 499790-40-8

L-Arginine alpha-ketoglutarate

Cat. No.: B7908114
CAS No.: 499790-40-8
M. Wt: 320.30 g/mol
InChI Key: PGRNZHOQVAPMFX-WCCKRBBISA-N
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Description

L-Arginine alpha-ketoglutarate is a compound formed by the combination of the amino acid L-arginine and the organic acid 2-oxoglutarate. L-arginine is a semi-essential amino acid that plays a crucial role in protein synthesis, while 2-oxoglutarate is a key intermediate in the tricarboxylic acid cycle, which is essential for cellular energy production. This compound is known for its potential benefits in enhancing athletic performance, promoting muscle growth, and improving overall health.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine alpha-ketoglutarate can be synthesized through a reaction between L-arginine and 2-oxoglutarate under controlled conditions. The reaction typically involves dissolving both compounds in a suitable solvent, such as water or an aqueous buffer, and then allowing them to react at a specific temperature and pH. The resulting product is then purified through techniques such as crystallization or chromatography to obtain pure L-arginine 2-oxoglutarate.

Industrial Production Methods

In industrial settings, the production of L-arginine 2-oxoglutarate often involves large-scale fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-arginine, which is then harvested and reacted with 2-oxoglutarate to form the desired compound. This method allows for efficient and cost-effective production of L-arginine 2-oxoglutarate on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

L-Arginine alpha-ketoglutarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Under specific conditions, L-arginine 2-oxoglutarate can be reduced to form other derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of L-arginine 2-oxoglutarate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of L-arginine 2-oxoglutarate depend on the specific reaction pathway. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups.

Scientific Research Applications

L-Arginine alpha-ketoglutarate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its role in cellular metabolism and its effects on various biological processes.

    Medicine: L-arginine 2-oxoglutarate is investigated for its potential therapeutic benefits, such as enhancing nitric oxide production, improving blood flow, and supporting cardiovascular health.

    Industry: The compound is used in the production of dietary supplements, sports nutrition products, and other health-related products.

Mechanism of Action

L-Arginine alpha-ketoglutarate exerts its effects through several molecular targets and pathways. One of the primary mechanisms is the enhancement of nitric oxide production, which leads to improved blood flow and oxygen delivery to tissues. This is achieved through the activation of nitric oxide synthase enzymes, which convert L-arginine to nitric oxide. Additionally, 2-oxoglutarate plays a role in cellular energy production by participating in the tricarboxylic acid cycle, thereby supporting overall metabolic function.

Comparison with Similar Compounds

L-Arginine alpha-ketoglutarate is unique compared to other similar compounds due to its dual components, L-arginine and 2-oxoglutarate, which provide synergistic benefits. Similar compounds include:

    This compound: Another combination of L-arginine and a keto acid, but with different structural properties and potential effects.

    L-Citrulline malate: A compound that combines L-citrulline with malic acid, often used for similar purposes in sports nutrition.

    L-Ornithine alpha-ketoglutarate: A combination of L-ornithine and alpha-ketoglutarate, used for its potential benefits in promoting muscle growth and recovery.

Each of these compounds has unique properties and applications, but L-arginine 2-oxoglutarate stands out for its specific combination of benefits related to nitric oxide production and energy metabolism.

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRNZHOQVAPMFX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937505
Record name 2-Oxopentanedioic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16856-18-1, 5256-76-8
Record name Arginine α-oxoglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16856-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diarginine α-ketoglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5256-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxopentanedioic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGININE OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ23A89RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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